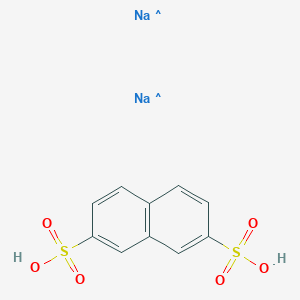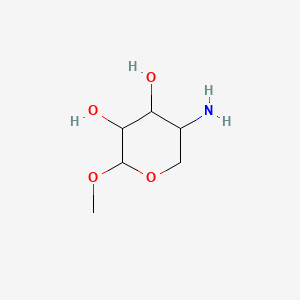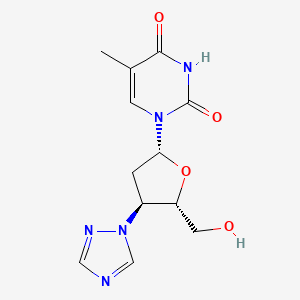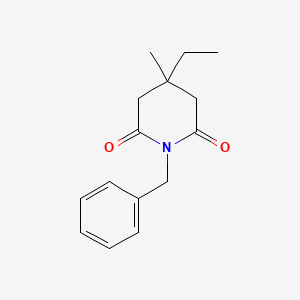
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione is a brominated organic compound with the molecular formula C₅Br₄O₂ It is known for its unique structure, which includes four bromine atoms attached to a cyclopentene ring with two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the cyclopentene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated or debrominated products.
Oxidation Reactions: The ketone groups can be further oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various brominated derivatives, while reduction reactions can produce partially or fully debrominated compounds.
Aplicaciones Científicas De Investigación
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s brominated structure makes it useful in the development of flame retardants and other materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its bromine atoms and ketone groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Tribromo-5-hydroxycyclopent-4-ene-1,3-dione: This compound has similar bromination but includes a hydroxyl group, which can alter its reactivity and applications.
2,3,5,5-Tetrabromocyclopent-2-ene-1,4-dione:
Uniqueness
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione is unique due to its specific bromination pattern and the presence of two ketone groups
Propiedades
Número CAS |
18838-41-0 |
|---|---|
Fórmula molecular |
C5Br4O2 |
Peso molecular |
411.67 g/mol |
Nombre IUPAC |
2,2,4,5-tetrabromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5Br4O2/c6-1-2(7)4(11)5(8,9)3(1)10 |
Clave InChI |
JVROKIVKBQCTIW-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C(C1=O)(Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene](/img/structure/B15196978.png)






